molecular formula C20H21N3O3S2 B2403075 N-(4-ethylphenyl)-2-[2-(p-tolylsulfonylamino)thiazol-4-yl]acetamide CAS No. 921926-91-2

N-(4-ethylphenyl)-2-[2-(p-tolylsulfonylamino)thiazol-4-yl]acetamide

Cat. No.: B2403075
CAS No.: 921926-91-2
M. Wt: 415.53
InChI Key: WBIREXJZDAVGFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2-[2-(p-tolylsulfonylamino)thiazol-4-yl]acetamide is a synthetic small molecule designed for research applications, featuring a thiazole core integrated with acetamide and sulfonamide pharmacophores. This structural motif is prevalent in compounds investigated for their potential biological activities, particularly in oncology and infectious disease research. Thiazole derivatives have demonstrated significant cytotoxic effects against various human cancerous cell lines, including neuroblastoma (SKNMC), hepatocarcinoma (Hep-G2), and breast cancer (MCF-7), by potentially inducing apoptosis through caspase-3 activation . Furthermore, analogous structures containing the acetamide-sulfonamide scaffold have been evaluated as potent enzyme inhibitors, showing competitive binding modes within enzyme active sites . The incorporation of the sulfonamide group is a strategic element in drug design, known to contribute to a wide spectrum of pharmacological properties . Researchers can utilize this compound as a key intermediate or lead structure in the development of novel therapeutic agents. Its mechanism of action is believed to involve interaction with specific cellular targets, such as enzymes or DNA, leading to the inhibition of proliferation in malignant cells . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-3-15-6-8-16(9-7-15)21-19(24)12-17-13-27-20(22-17)23-28(25,26)18-10-4-14(2)5-11-18/h4-11,13H,3,12H2,1-2H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIREXJZDAVGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-[2-(p-tolylsulfonylamino)thiazol-4-yl]acetamide is a compound of interest due to its potential biological activity, particularly in the fields of anticancer and anticonvulsant research. This article provides a detailed overview of its biological properties, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is often associated with various biological activities. The synthesis typically involves the reaction of 4-ethylphenylamine with p-toluenesulfonyl chloride and thiazole derivatives, creating a complex structure that may contribute to its biological properties.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that thiazole derivatives can induce apoptosis in cancer cells, a critical mechanism for anticancer activity.

A study evaluating thiazole derivatives against A549 (lung cancer) and C6 (glioma) cell lines demonstrated that certain derivatives effectively directed tumor cells toward apoptotic pathways, indicating their potential as anticancer agents . The MTT assay and caspase-3 activation assays were employed to assess cytotoxic effects and apoptosis induction.

Anticonvulsant Activity

The anticonvulsant potential of related compounds has also been explored. For instance, derivatives of thiazoles have shown efficacy in animal models for epilepsy, particularly through maximal electroshock (MES) tests. Compounds with similar structural motifs demonstrated protective effects against seizures, suggesting that this compound may also possess anticonvulsant properties .

Case Studies

  • Anticancer Studies :
    • Cell Lines Tested : A549 and C6.
    • Methods : MTT assay, acridine orange/ethidium bromide staining.
    • Findings : Significant induction of apoptosis was observed in treated cell lines, with some derivatives showing IC50 values in the low micromolar range.
  • Anticonvulsant Studies :
    • Animal Models : Mice subjected to MES tests.
    • Results : Certain derivatives showed protection against seizures at doses ranging from 100 mg/kg to 300 mg/kg, indicating potential for further development as therapeutic agents.

Data Summary

Activity TypeTest SubjectMethodologyKey Findings
AnticancerA549, C6MTT assay, Caspase-3 activationInduction of apoptosis; low IC50
AnticonvulsantMiceMES testSeizure protection at varying doses

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

Thiazole-Based Analogues
  • N-(4-Phenyl-2-thiazolyl)acetamide () :
    Simpler structure lacking sulfonyl and ethyl groups. Reduced lipophilicity and hydrogen-bonding capacity compared to the target compound, likely resulting in lower target affinity .
  • Compound 17d () :
    Contains a bicyclo[2.2.1]heptane and dihydrobenzo dioxine group. The bulky substituents may enhance selectivity for CDK9 inhibition, whereas the target’s ethylphenyl group prioritizes membrane penetration .
  • Quinazolinone-Thioacetamides (): Thioacetamide linkage replaces sulfonylamino, reducing polarity. kinase inhibition) .
Benzothiazole Derivatives () :
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide :
    Benzothiazole core increases aromatic surface area for π-π interactions. The trifluoromethyl group enhances metabolic stability compared to the target’s methyl group .
Oxazole/Imidazole Analogues
  • iCRT3 () :
    Oxazole core instead of thiazole, with a phenethyl substituent. The oxazole’s lower polarity may reduce solubility but improve Wnt/β-catenin pathway inhibition efficacy .
  • Bis(azolyl)sulfonamidoacetamides (): Sulfonamido groups linked to oxazole/thiazole/imidazole. Structural similarity to the target’s sulfonylamino group suggests shared calmodulin or kinase targeting, but heterocycle differences alter binding kinetics .

Substituent Effects on Pharmacological Properties

Compound Core Structure Key Substituents Potential Target/Activity
Target Compound Thiazole p-Tolylsulfonylamino, 4-ethylphenyl Kinase inhibition, Anti-inflammatory
N-(4-Phenyl-2-thiazolyl)acetamide Thiazole Phenyl, acetamide Basic scaffold for derivatization
iCRT3 Oxazole Ethylphenyl, phenethyl Wnt/β-catenin pathway inhibition
Quinazolinone Derivatives Quinazolinone Sulfamoylphenyl, thioacetamide Anti-inflammatory, Antimicrobial
Benzothiazole Derivatives Benzothiazole Trifluoromethyl, methoxyphenyl Kinase inhibition, Anticancer
  • Sulfonylamino vs. Thioacetamide: The target’s sulfonylamino group offers stronger hydrogen-bonding vs. the thioacetamide’s sulfur-mediated hydrophobic interactions .
  • Ethylphenyl vs. Trifluoromethyl : Ethylphenyl enhances lipophilicity for blood-brain barrier penetration, whereas trifluoromethyl improves metabolic stability .

Q & A

Q. Table 1. Key Synthetic Intermediates and Conditions

StepIntermediateReagents/ConditionsYield (%)Reference
1Thiazole coreα-Bromoketone, thiourea, EtOH, reflux65–75
2Sulfonamide derivativep-Toluenesulfonyl chloride, Et3_3N, DCM, 0°C80–85
3Final product4-Ethylphenylamine, EDC/HOBt, DCM, RT70–75

Q. Table 2. Common Analytical Parameters

TechniqueParametersTarget Data
1H^1H-NMR400 MHz, DMSO-d6_6δ 7.3–7.7 (sulfonamide), δ 2.4 (CH3_3-tolyl)
HPLCC18 column, 70:30 ACN/H2_2ORetention time: 8.2 min
ESI-MSPositive ion mode[M+H]+: 476.1

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